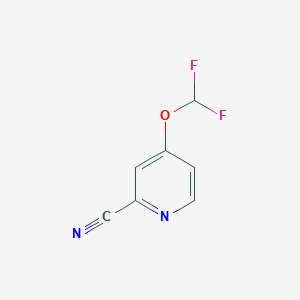![molecular formula C13H9NO3 B14854811 5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B14854811.png)
5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE is an organic compound that features a benzodioxole moiety fused to a pyridine ring with an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Pyridine Ring Construction: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Aldehyde Introduction: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBOXYLIC ACID.
Reduction: 5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-METHANOL.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: It can be used in the development of organic electronic materials.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The benzodioxole moiety can interact with hydrophobic pockets, while the aldehyde group can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-BENZODIOXOL-5-YL)-2-BUTANONE: Shares the benzodioxole moiety but differs in the functional group and overall structure.
3,4-METHYLENEDIOXYCINNAMALDEHYDE: Similar in having a benzodioxole moiety and an aldehyde group but differs in the carbon chain length and position of the aldehyde.
Uniqueness
5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE is unique due to the combination of the benzodioxole and pyridine rings, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C13H9NO3 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H9NO3/c15-7-9-3-11(6-14-5-9)10-1-2-12-13(4-10)17-8-16-12/h1-7H,8H2 |
InChI Key |
JTCTYUHFPVKHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



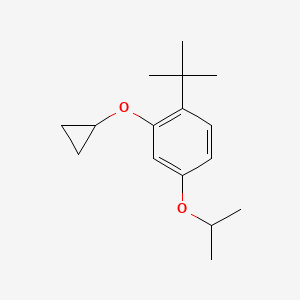

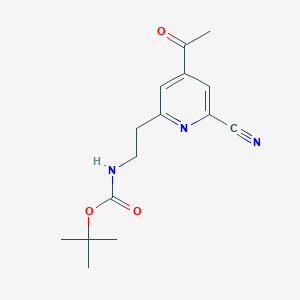

![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)
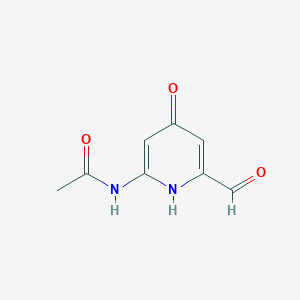
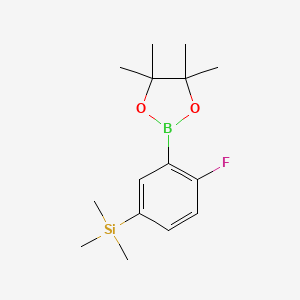
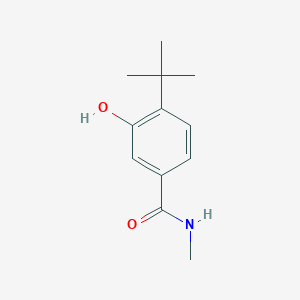
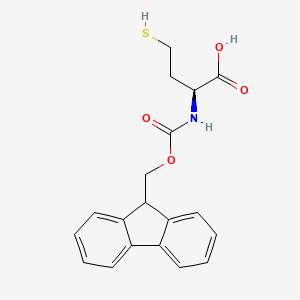
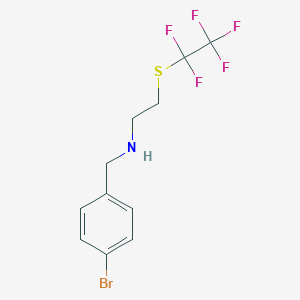
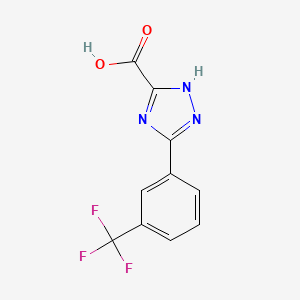
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
